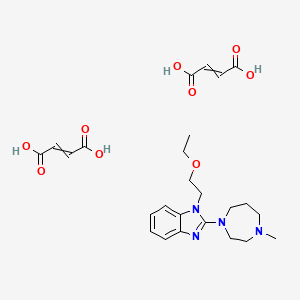![molecular formula C28H23NO3 B12455698 3-hydroxy-1-(2-methylbenzyl)-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12455698.png)
3-hydroxy-1-(2-methylbenzyl)-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-1-(2-methylbenzyl)-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(2-methylbenzyl)-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting with a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis or other cyclization methods.
Introduction of the Hydroxy Group: The hydroxy group at the 3-position can be introduced via selective hydroxylation reactions.
Attachment of the Benzyl and Naphthyl Groups: The benzyl and naphthyl groups can be introduced through alkylation and acylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:
Catalysts: Use of efficient catalysts to improve reaction rates and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent systems to maximize yield.
Purification: Development of robust purification methods to isolate the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-hydroxy-1-(2-methylbenzyl)-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-1-(2-methylbenzyl)-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-hydroxy-1-(2-methylbenzyl)-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
3-(2-benzylidenehydrazinyl)-1H-indole: Studied for its antimicrobial activity.
3-(2-naphthyl)-1H-indole: Investigated for its potential as a fluorescent probe.
Uniqueness
3-hydroxy-1-(2-methylbenzyl)-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other indole derivatives.
Eigenschaften
Molekularformel |
C28H23NO3 |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
3-hydroxy-1-[(2-methylphenyl)methyl]-3-(2-naphthalen-1-yl-2-oxoethyl)indol-2-one |
InChI |
InChI=1S/C28H23NO3/c1-19-9-2-3-11-21(19)18-29-25-16-7-6-15-24(25)28(32,27(29)31)17-26(30)23-14-8-12-20-10-4-5-13-22(20)23/h2-16,32H,17-18H2,1H3 |
InChI-Schlüssel |
FTTCNNNEPRMEGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC5=CC=CC=C54)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol](/img/structure/B12455620.png)
![3-[(4-Chlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B12455622.png)
![2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-[(E)-(4-chlorophenyl)diazenyl]phenol](/img/structure/B12455626.png)
![4-(2,4-dichlorophenoxy)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}butanehydrazide](/img/structure/B12455632.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455635.png)
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12455645.png)
![4-[(1E)-1-cyano-2-{4-[(2-hydroxyethyl)(methyl)amino]phenyl}eth-1-en-1-yl]benzonitrile](/img/structure/B12455652.png)
![1-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one](/img/structure/B12455658.png)
![1-[(3aR,5S,6S,6aR)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(phenylsulfanyl)ethyl acetate](/img/structure/B12455660.png)


![2-fluoro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12455689.png)
![9-[2-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B12455691.png)
![N-[4-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]butanamide](/img/structure/B12455693.png)
